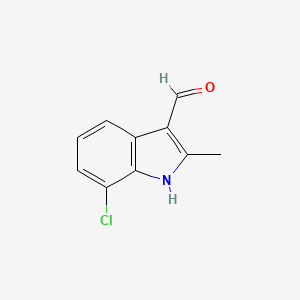

7-chloro-2-methyl-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-8(5-13)7-3-2-4-9(11)10(7)12-6/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGLFHTTZBZNMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301255754 | |

| Record name | 7-Chloro-2-methyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117752-77-9 | |

| Record name | 7-Chloro-2-methyl-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117752-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-methyl-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Indole Carbaldehyde Scaffold in Contemporary Organic Chemistry

Structural Significance and Prevalence of Indole (B1671886) Derivatives in Chemical Research

The indole nucleus is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. researchgate.net This prominence stems from its presence in a multitude of biologically active compounds, including essential amino acids like tryptophan, neurotransmitters such as serotonin, and a wide range of alkaloids. ekb.eg The unique electronic properties of the indole ring, characterized by its electron-rich nature, make it a reactive substrate for various chemical transformations, particularly electrophilic substitution at the C3 position. researchgate.net

The indole framework is a common feature in numerous pharmaceuticals, exhibiting a broad spectrum of pharmacological activities. These include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov The ability to readily modify the indole core at various positions allows for the fine-tuning of its biological and physicochemical properties, making it a highly attractive template for the design and development of new therapeutic agents. nih.gov Consequently, the synthesis and functionalization of indole derivatives remain an active and fertile area of contemporary chemical research.

Overview of 7-chloro-2-methyl-1H-indole-3-carbaldehyde within Substituted Indole-3-carbaldehyde Chemistry

Within the diverse family of indole derivatives, substituted indole-3-carbaldehydes are of particular interest due to the synthetic versatility of the aldehyde group. This functional group serves as a key handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and the formation of Schiff bases, enabling the construction of more complex molecular architectures. ekb.eg

This compound is a specific example of a polysubstituted indole-3-carbaldehyde. Its structure incorporates a chlorine atom at the 7-position and a methyl group at the 2-position of the indole ring, in addition to the formyl group at the 3-position. The presence of these substituents is expected to influence the molecule's reactivity and biological profile. For instance, halogen atoms can modulate properties like lipophilicity and metabolic stability, which are crucial for drug design. nih.gov The methyl group at the C2 position can also impact the electronic and steric environment of the indole ring.

The synthesis of such substituted indole-3-carbaldehydes is often achieved through the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ekb.eg This reaction typically involves the treatment of a substituted indole with a formylating agent generated from a substituted formamide (B127407) and phosphorus oxychloride. google.com For this compound, the starting material would be 7-chloro-2-methyl-1H-indole. uni.lu

While extensive research exists on the broader class of indole-3-carbaldehydes, detailed studies specifically focusing on the synthesis, reactivity, and biological evaluation of this compound are limited in publicly available literature. However, based on the known reactivity of related compounds, it can be posited as a valuable intermediate for the synthesis of novel heterocyclic systems and potential bioactive molecules. nih.govclockss.org The aldehyde functionality can be readily transformed into other functional groups or used in cyclization reactions to build fused ring systems.

The biological potential of halo-substituted indole derivatives is an area of active investigation. Studies on other chlorinated indole compounds have demonstrated significant antimicrobial and antifungal activities. nih.gov Therefore, it is plausible that this compound and its derivatives could exhibit interesting biological properties, warranting further investigation.

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈ClNO | chemscene.comuni.lu |

| Molecular Weight | 193.63 g/mol | chemscene.com |

| Appearance | Solid | sigmaaldrich.com |

| SMILES | CC1=C(C2=C(N1)C(=CC=C2)Cl)C=O | uni.lu |

| InChI | InChI=1S/C10H8ClNO/c1-6-8(5-13)7-3-2-4-9(11)10(7)12-6/h2-5,12H,1H3 | uni.lu |

Synthetic Methodologies for 7 Chloro 2 Methyl 1h Indole 3 Carbaldehyde and Substituted Analogues

Established Direct Formylation Protocols for Indole-3-carbaldehydes

Direct formylation involves the introduction of a formyl group (-CHO) onto the indole (B1671886) nucleus. For electron-rich heterocycles like indole, this substitution preferentially occurs at the C3 position due to its high electron density.

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. organic-chemistry.orgijpcbs.com The reaction typically employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃), to generate the active formylating agent. ijpcbs.comwikipedia.org

Mechanism: The reaction begins with the formation of a substituted chloroiminium ion, known as the Vilsmeier reagent, from the interaction of DMF and POCl₃. wikipedia.orgnrochemistry.com This electrophilic iminium ion is then attacked by the electron-rich C3 position of the indole ring. youtube.com The resulting intermediate subsequently eliminates a chloride ion and, upon aqueous workup, hydrolyzes to yield the final indole-3-carbaldehyde. wikipedia.orgyoutube.com The high regioselectivity for the C3 position is a key advantage of this method. youtube.com

Synthetic Scope: The Vilsmeier-Haack reaction is robust and tolerates a wide variety of substituents on the indole ring. ijpcbs.com It is a standard procedure for producing indole-3-carbaldehydes, which are important intermediates in the synthesis of numerous pharmaceuticals. google.com For the synthesis of 7-chloro-2-methyl-1H-indole-3-carbaldehyde, the precursor 7-chloro-2-methyl-1H-indole would be subjected to Vilsmeier-Haack conditions. Recent advancements have even led to catalytic versions of this reaction, minimizing the use of stoichiometric reagents. orgsyn.org

| Substrate Example | Reagents | Conditions | Product | Yield |

| Indole | DMF, POCl₃ | 0 °C to RT, then hydrolysis | 1H-Indole-3-carbaldehyde | High |

| 2-Methylindole | DMF, POCl₃ | 0 °C to RT, then hydrolysis | 2-Methyl-1H-indole-3-carbaldehyde | Good |

| 5-Bromoindole | DMF, POCl₃ | 0 °C to RT, then hydrolysis | 5-Bromo-1H-indole-3-carbaldehyde | High |

| 2,3,3-Trimethylindolenine | Vilsmeier Reagent | 75 °C, then hydrolysis | Aminomethylene malonaldehyde derivative | Excellent semanticscholar.orgresearchgate.net |

While the Vilsmeier-Haack reaction is prevalent, other methods can also achieve the formylation of indoles.

Reimer-Tiemann Reaction: This reaction is primarily used for the ortho-formylation of phenols but can be applied to other electron-rich aromatic systems like pyrroles and indoles. wikipedia.orgmychemblog.comunacademy.com The reaction involves treating the substrate with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide. jk-sci.com The key reactive species is dichlorocarbene (:CCl₂), which is generated in situ. wikipedia.org The indole attacks the electrophilic dichlorocarbene, and subsequent hydrolysis of the dichloromethyl intermediate yields the aldehyde. wikipedia.orgresearchgate.net However, for indoles, this method can sometimes lead to side products, including ring-expansion to form chloroquinolines, and may result in lower yields compared to the Vilsmeier-Haack reaction. researchgate.net

Grignard-based Formylation: Indoles can be converted into their corresponding Grignard reagents (indolylmagnesium halides) by reaction with a suitable Grignard reagent like methylmagnesium iodide. The resulting species is nucleophilic and can react with various formylating agents. For instance, reaction with DMF followed by an acidic workup can provide the desired indole-3-carbaldehyde. Another approach, the Bartoli indole synthesis, utilizes vinyl Grignard reagents to construct the indole ring itself, particularly for synthesizing 7-substituted indoles from ortho-substituted nitroarenes. wikipedia.orgjk-sci.com This method requires three equivalents of the Grignard reagent when starting from a nitroarene. wikipedia.org

Advanced Catalytic Approaches in Indole Carbaldehyde Synthesis

Modern synthetic chemistry has introduced various catalytic methods that are primarily used to construct the substituted indole core, which can then be formylated. These methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions.

Transition metal catalysis is a powerful tool for the synthesis of complex heterocyclic structures like indoles.

Palladium(II)-Catalyzed Routes: Palladium catalysts are extensively used for indole synthesis through various cross-coupling and cyclization reactions. mdpi.commdpi.com The Larock indole synthesis is a prominent example, involving the palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne to form the indole ring. wikipedia.org This method is highly versatile for creating substituted indoles. wikipedia.orgorganicreactions.org Other palladium-catalyzed strategies include the intramolecular cyclization of alkynes and imines or the double alkylation of (N-H) indoles. organic-chemistry.orgrsc.org

Copper(II)-Catalyzed Routes: Copper catalysts, being more economical than palladium, have gained significant attention. researchgate.net Copper-catalyzed methods often involve tandem reactions, such as an initial Ullmann-type C-N bond formation followed by an intramolecular cyclization to build the indole scaffold. acs.orgorganic-chemistry.orgacs.org These reactions can assemble multisubstituted indoles from readily available starting materials like aryl iodides and enamines. organic-chemistry.orgacs.org

| Catalytic System | Reaction Type | Starting Materials | Key Features |

| Palladium(II) | Larock Heteroannulation | ortho-Iodoaniline, Alkyne | Versatile for substituted indoles. wikipedia.org |

| Palladium(II) | Intramolecular Cyclization | 2-Alkynylaniline Imines | Forms functionalized indoles. organic-chemistry.org |

| Copper(I) | Tandem C-N/C-C Coupling | Aryl Iodide, Enamine | One-pot synthesis of multisubstituted indoles. organic-chemistry.orgacs.org |

| Copper(I) | Intramolecular Aryl Amination | Primary Amine, α-(o-haloaryl)ketone | High yields, tolerates steric hindrance. acs.org |

Organocatalysis: The use of small organic molecules as catalysts is a growing field in organic synthesis. While well-established for many transformations, specific organocatalytic methods for the direct C3-formylation of indoles are less common than metal-catalyzed or classical approaches. However, organocatalysts can be employed in the synthesis of indole precursors.

Biocatalysis: Biocatalytic methods utilize enzymes or whole microorganisms to perform chemical transformations. Various bacterial strains can produce indole from tryptophan using the enzyme tryptophanase. nih.govresearchgate.net Furthermore, enzymes like oxygenases can hydroxylate the indole ring, and engineered metabolic pathways can produce indole derivatives. nih.gov For example, some bacteria can transform indole into indigo. nih.gov While direct biocatalytic synthesis of this compound is not established, biocatalysis could be used to generate functionalized precursors.

Precursor-Based Synthesis and Biotransformational Pathways

This approach focuses on synthesizing a precursor molecule that already contains the desired substitution pattern, followed by cyclization to form the indole ring.

Precursor-Based Synthesis (Fischer Indole Synthesis): The Fischer indole synthesis is a classic and highly versatile method for preparing indoles. youtube.com It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. To synthesize the 7-chloro-2-methyl-1H-indole core, one would start with (4-chloro-3-methylphenyl)hydrazine and react it with acetone. The reaction proceeds through a hydrazone intermediate, which undergoes a acs.orgacs.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole ring. youtube.com The resulting 7-chloro-2-methyl-1H-indole can then be formylated at the C3 position using a standard method like the Vilsmeier-Haack reaction.

Biotransformational Pathways: Nature provides pathways for the synthesis of indole derivatives. In plants such as Arabidopsis thaliana, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan as part of their defense mechanism. nih.govnih.gov Key intermediates in this pathway include indole-3-acetaldoxime and indole-3-acetonitrile. nih.gov Enzymes like Cytochrome P450 CYP71B6 and Arabidopsis Aldehyde Oxidase 1 (AAO1) are crucial for converting these intermediates into ICHO and ICOOH derivatives. nih.govnih.gov These natural pathways illustrate the biological synthesis of the indole-3-carbaldehyde core structure from a fundamental precursor.

Chemical Synthesis from Substituted Pyrrole (B145914) Precursors

A flexible and step-efficient method for producing highly functionalized indoles involves the annulation of a benzene (B151609) ring onto a pyrrole precursor. nih.gov This strategy allows for significant control over the substitution pattern on the final indole product. A key approach begins with substituted pyrrole-3-carboxaldehydes, which undergo a three-component Wittig reaction with fumaronitrile and a trialkylphosphine to generate predominantly E-alkene isomers. nih.govresearchgate.net

These allylic nitrile intermediates are ideally structured for a subsequent intramolecular cyclization. nih.gov Under the influence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), the molecule undergoes an intramolecular Houben–Hoesch reaction. nih.govresearchgate.net This step effects the annulation and, following aromatization, yields highly substituted 7-aminoindoles. nih.gov This method is advantageous as it builds the indole core from a less complex heterocyclic starting material, providing a practical route to derivatives that are otherwise difficult to access. nih.govresearchgate.net A one-pot procedure combining the Wittig and Houben-Hoesch steps has also been successfully demonstrated. nih.gov

Table 1: Key Stages in Indole Synthesis from Pyrrole Precursors

| Step | Reaction Type | Reactants | Key Reagents | Product |

| 1 | Wittig Reaction | Pyrrole-3-carboxaldehyde, Fumaronitrile | Trialkylphosphine (e.g., PEt₃) | Allylic Nitrile Intermediate |

| 2 | Cyclization/Annulation | Allylic Nitrile Intermediate | Lewis Acid (e.g., BF₃·OEt₂) | Substituted 7-Aminoindole |

Enzymatic and Biologically-Inspired Pathways to Indole-3-carbaldehydes

In nature, indole-3-carbaldehyde (ICHO) and its derivatives are synthesized as secondary metabolites involved in plant defense mechanisms. nih.govresearchgate.net In cruciferous plants like Arabidopsis thaliana, these compounds are derived from the amino acid tryptophan. nih.govresearchgate.net The biosynthetic pathway proceeds through key intermediates, including indole-3-acetaldoxime (IAOx) and indole-3-acetonitrile (IAN). nih.govresearchgate.netnih.gov

The conversion of these intermediates is managed by specific enzymes. A crucial step is the transformation of IAN into ICHO, a reaction catalyzed by the cytochrome P450 enzyme, CYP71B6, which releases cyanide in the process. nih.govresearchgate.netnih.gov The resulting ICHO can be further oxidized to indole-3-carboxylic acid (ICOOH) by the enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1). nih.govnih.gov Beyond plants, certain species of human gut bacteria, particularly from the genus Lactobacillus, can also metabolize dietary tryptophan to produce indole-3-carbaldehyde. wikipedia.org

Table 2: Key Enzymes in the Biosynthesis of Indole-3-carbaldehyde

| Enzyme | Abbreviation | Function | Precursor | Product |

| Cytochrome P450 71B6 | CYP71B6 | Converts IAN to ICHO and ICOOH. nih.govnih.gov | Indole-3-acetonitrile (IAN) | Indole-3-carbaldehyde (ICHO) |

| Arabidopsis Aldehyde Oxidase 1 | AAO1 | Oxidizes ICHO to ICOOH. nih.govnih.gov | Indole-3-carbaldehyde (ICHO) | Indole-3-carboxylic acid (ICOOH) |

Sustainable and Green Chemistry Applications in Synthesis

Solvent-Free and Aqueous Medium Reaction Conditions

Solvent-free, or neat, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with organic solvents. The synthesis of indole derivatives has been successfully achieved under such conditions. For example, the addition of indole to various aldehydes can be performed by heating a mixture of the reactants without any solvent. nih.gov Another established method, the Bischler indole synthesis, has been adapted to a solvent-free process where anilines and phenacyl bromides react in a solid state, followed by microwave irradiation to yield 2-arylindoles. organic-chemistry.org

Reactions in aqueous media are also highly desirable from a green chemistry perspective. While many organic reactions are challenging in water, specific catalytic systems have been developed to facilitate them. For instance, a gold(III)-catalyzed three-component reaction of an aldehyde, an alkyne, and an amine in an aqueous medium can produce substituted indoles. ekb.eg

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal and synthetic chemistry for its ability to dramatically accelerate reaction rates. nih.govbeilstein-journals.org The application of microwave radiation provides rapid and efficient heating, often leading to higher yields, cleaner reactions, and shorter synthesis times compared to conventional heating methods. organic-chemistry.org

Numerous classical indole syntheses have been successfully adapted to microwave conditions, including the Fischer, Bischler, and Madelung reactions. nih.gov For example, a solvent-free Bischler synthesis of 2-arylindoles from anilines and phenacyl bromides sees reaction times reduced to just 45-60 seconds under microwave irradiation. organic-chemistry.org Similarly, an efficient palladium-catalyzed intramolecular coupling to produce 2-methyl-1H-indole-3-carboxylate derivatives was optimized by exposing the neat reaction mixture to microwaves, resulting in excellent yields. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

| Synthesis Method | Condition | Reaction Time | Yield |

| Bischler Synthesis of 2-pyridones | Conventional Heating | 180 min | 65-77% |

| Bischler Synthesis of 2-pyridones | Microwave Irradiation | 15 min | 81-94% |

Chemical Reactivity and Functionalization Strategies for 7 Chloro 2 Methyl 1h Indole 3 Carbaldehyde

Transformations at the Aldehyde Moiety (C-3 Carbaldehyde)

The formyl group at the C-3 position of the indole (B1671886) ring is a highly versatile functional handle, amenable to a wide array of chemical transformations. These reactions allow for the introduction of diverse structural motifs, significantly expanding the molecular complexity and potential applications of the parent compound.

Condensation Reactions with Active Methylene (B1212753) Compounds (e.g., Knoevenagel, Aldol)

The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound, typically in the presence of a weak base as a catalyst. researchgate.net For 7-chloro-2-methyl-1H-indole-3-carbaldehyde, this reaction provides a direct route to α,β-unsaturated derivatives, which are valuable intermediates in organic synthesis. nih.gov

Active methylene compounds suitable for this reaction are characterized by a CH2 group flanked by two electron-withdrawing groups, such as malononitrile, cyanoacrylates, and barbituric acid derivatives. nih.govresearchgate.net The reaction with malononitrile, for instance, would yield 2-((7-chloro-2-methyl-1H-indol-3-yl)methylene)malononitrile. These reactions are often catalyzed by bases like piperidine (B6355638) or can be carried out using greener methods. acgpubs.orgnih.gov

Similarly, Aldol-type condensations, particularly the Claisen-Schmidt condensation, can be employed to synthesize chalcone-like structures. scispace.comjchemrev.com This involves the reaction of the indole-3-carbaldehyde with a ketone, such as acetophenone, in the presence of a base like sodium hydroxide. nih.gov These resulting indole-based chalcones are of significant interest due to their potential biological activities. nih.gov

Table 1: Examples of Knoevenagel Condensation with Indole-3-carbaldehydes

| Aldehyde Reactant | Active Methylene Compound | Catalyst/Solvent | Product | Yield (%) | Reference |

| Indole-3-carboxaldehyde (B46971) | Malononitrile | Piperidine/Ethanol (B145695) | 2-(1H-indol-3-ylmethylene)malononitrile | ~95% | acgpubs.org |

| Indole-3-carboxaldehyde | Ethyl cyanoacetate | CTMAB/Water | Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate | High | researchgate.net |

| Benzaldehyde | Malononitrile | NiCu@MWCNT/Water-Methanol | 2-Benzylidenemalononitrile | 92% | nih.gov |

Note: This table presents data for indole-3-carboxaldehyde and other aromatic aldehydes as representative examples due to the lack of specific data for this compound.

Imine and Hydrazone Formation: Synthesis of Schiff Bases and Derivatives

The reaction of the aldehyde functionality with primary amines leads to the formation of imines, commonly known as Schiff bases. minarjournal.com These compounds are readily synthesized by the condensation of this compound with a variety of primary amines, often under mild heating in a suitable solvent like ethanol. scispace.comnih.gov The resulting Schiff bases are versatile intermediates and have been investigated for their biological properties. youtube.com

Similarly, condensation with hydrazines or hydrazides yields hydrazones. nih.govsigmaaldrich.com The reaction with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines provides a straightforward route to these derivatives. organic-chemistry.org Hydrazones derived from indole-3-carbaldehydes have shown a range of biological activities and can serve as precursors for the synthesis of other heterocyclic systems. nih.govnih.gov For example, reaction with thiosemicarbazide (B42300) would furnish the corresponding thiosemicarbazone, a class of compounds known for their metal-chelating properties and biological significance. nih.gov

Table 2: Synthesis of Schiff Bases and Hydrazones from Indole-3-carboxaldehyde

| Amine/Hydrazine Reactant | Reaction Conditions | Product Type | Reference |

| L-Amino Acids | Ethanol, reflux | Schiff Base | scispace.com |

| Aminophenols | Ethanol, reflux | Schiff Base | scispace.com |

| Hydrazine Hydrate | Acidic medium | Hydrazone | nih.gov |

| Thiosemicarbazide | Not specified | Thiosemicarbazone | nih.gov |

Note: This table is based on general reactions of indole-3-carboxaldehyde due to a lack of specific examples for the 7-chloro-2-methyl derivative.

Reduction and Oxidation Reactions of the Formyl Group

The formyl group of this compound can be readily reduced to a hydroxymethyl group or oxidized to a carboxylic acid.

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (7-chloro-2-methyl-1H-indol-3-yl)methanol, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent commonly used for this transformation, typically in an alcoholic solvent like methanol (B129727) or ethanol. youtube.commasterorganicchemistry.com More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be employed. youtube.com

Oxidation: Oxidation of the aldehyde to 7-chloro-2-methyl-1H-indole-3-carboxylic acid can be accomplished using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), or milder oxidants like silver oxide (Ag2O). The choice of oxidant depends on the desired reaction conditions and the tolerance of other functional groups in the molecule.

Nucleophilic Additions to the Carbonyl Functionality

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by various nucleophiles. nih.gov Grignard reagents (R-MgX) and organolithium compounds (R-Li) are powerful nucleophiles that add to the aldehyde to form secondary alcohols after an acidic workup. This reaction provides a valuable method for creating new carbon-carbon bonds and introducing a variety of alkyl, aryl, or vinyl groups at the 3-position of the indole ring.

Functionalization of the Indole Heterocyclic Ring System

Beyond the reactivity of the aldehyde group, the indole ring itself offers opportunities for functionalization, particularly at the indole nitrogen.

N-Alkylation, N-Acylation, and N-Sulfonation of the Indole Nitrogen

The nitrogen atom of the indole ring is nucleophilic and can be functionalized through various reactions.

N-Alkylation: The introduction of an alkyl group onto the indole nitrogen can be achieved by reacting this compound with an alkyl halide in the presence of a base. researchgate.net Common bases used for this purpose include sodium hydride (NaH) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net Phase-transfer catalysis conditions have also been employed for the N-alkylation of related heterocyclic systems. epa.gov

N-Acylation: Acylation of the indole nitrogen can be accomplished using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. lab-chemicals.com For instance, reaction with acetyl chloride would yield N-acetyl-7-chloro-2-methyl-1H-indole-3-carbaldehyde. acgpubs.org This modification can be useful for protecting the indole nitrogen or for modulating the electronic properties of the ring system. nih.gov

N-Sulfonation: Similar to acylation, sulfonation of the indole nitrogen can be achieved by reacting the indole with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base. This introduces a sulfonyl group onto the nitrogen, which can serve as a protecting group or influence the biological activity of the molecule.

Regioselective C-H Functionalization and Cross-Coupling Reactions (e.g., C-2, C-5, C-7 positions)

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. For the indole scaffold, the inherent reactivity typically favors functionalization at the C3 position, followed by the C2 and N1 positions of the pyrrole (B145914) ring. The functionalization of the carbocyclic benzene (B151609) portion of the indole presents a greater challenge due to the lower reactivity of these C-H bonds.

While specific studies on the C-H functionalization of this compound are not extensively detailed in the reviewed literature, significant insights can be drawn from studies on the parent compound, 2-methyl-1H-indole-3-carbaldehyde, and other 7-substituted indole-3-carbaldehydes. Research has demonstrated the feasibility of palladium-catalyzed C4-arylation of free (NH) indoles bearing a C3-carbaldehyde directing group. acs.org

In a notable study, 2-methyl-1H-indole-3-carbaldehyde was successfully subjected to C4-arylation with iodobenzene (B50100) using a palladium acetate (B1210297) catalyst, silver acetate as an oxidant, and a mixture of hexafluoroisopropanol (HFIP) and trifluoroacetic acid (TFA) as the solvent system. acs.org This transformation highlights the directing capacity of the C3-aldehyde group, enabling functionalization at the otherwise less reactive C4 position. The reaction proceeded efficiently, affording the C4-phenylated product in good yield. acs.org

The electronic nature of substituents on the indole ring is known to influence the outcome of such reactions. For instance, related studies on 7-bromo-1H-indole-3-carbaldehyde showed that C4-arylation can proceed successfully. acs.org This suggests that the electron-withdrawing chloro group at the C7 position of the target molecule would likely influence the electronic density of the indole ring, potentially affecting reaction rates, but would not preclude C4-functionalization. The presence of the methyl group at C2 sterically hinders this position, further favoring functionalization on the carbocyclic ring.

The selective functionalization at other positions, such as C5, remains a challenge. The directing group at C3 primarily facilitates functionalization at the C4 position. Functionalization at the C7 position, which is already substituted with a chlorine atom in the target compound, would require a different strategy, likely involving initial modification of the directing group or the use of specific catalytic systems known to favor C7 functionalization. nih.gov Cross-coupling reactions, such as Suzuki or Heck reactions, would typically require prior conversion of a C-H bond to a C-halogen or C-boron bond at the desired position (e.g., C5) to proceed.

Table 1: Palladium-Catalyzed C4-Arylation of 2-Methyl-1H-indole-3-carbaldehyde This table is based on data for the parent compound, 2-methyl-1H-indole-3-carbaldehyde, as a model for the reactivity of this compound.

| Entry | Aryl Halide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(OAc)₂, AgOAc | HFIP/TFA | 100 | 3.5 | 82 |

Data sourced from a study on the C-H functionalization of indole-3-carbaldehydes. acs.org

Cycloaddition Reactions Leading to Fused Heterocyclic Systems

The indole C2-C3 double bond can participate in cycloaddition reactions, providing a powerful route to complex, fused heterocyclic systems. rsc.org These reactions offer a means to rapidly increase molecular complexity from relatively simple indole precursors. While specific cycloaddition studies involving this compound are not prominent in the surveyed literature, the general reactivity of 3-substituted indoles in such transformations provides a strong basis for predicting its behavior.

One of the most relevant classes of cycloaddition is the dearomative [3+2] annulation. In these reactions, the indole acts as the two-atom component, reacting with a three-atom synthon. For example, diastereoselective [3+2] dearomative annulations of 3-substituted indoles with α-haloketones have been developed to synthesize highly functionalized cyclopenta-fused indoline (B122111) compounds. researchgate.net The aldehyde group at the C3 position of this compound could potentially participate in or direct such cycloadditions, although it might require prior transformation into a different functional group to facilitate certain reaction pathways.

The aldehyde functionality itself can be a reactive handle for initiating cascade reactions that culminate in a cycloaddition. For instance, condensation of the aldehyde with a suitable partner could generate an intermediate that subsequently undergoes an intramolecular cycloaddition to form a fused system. The reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-triazole-3-thiols has been shown to produce novel fused heterocyclic systems, demonstrating the utility of the indole-3-carbaldehyde core in constructing complex scaffolds. researchgate.net

Palladium-catalyzed cascade transformations of functionalized alkynes can also lead to the formation of fused heterocycles. acs.org A substrate like this compound, after appropriate functionalization (e.g., N-alkylation with a terminal alkyne), could be a candidate for such cyclization cascades.

Reaction Mechanism Elucidation and Kinetic Studies

Understanding the mechanistic underpinnings of the reactions of this compound is crucial for optimizing reaction conditions and predicting the outcomes of new transformations.

Proposed Mechanistic Pathways for Key Transformations

For the palladium-catalyzed C4-arylation of indole-3-carbaldehydes, a plausible mechanistic pathway has been proposed. acs.org This mechanism is likely applicable to this compound. The key steps are as follows:

Directing Group Coordination: The reaction is initiated by the coordination of the palladium catalyst to the oxygen atom of the C3-aldehyde group.

Concerted Metalation-Deprotonation (CMD): The coordinated palladium center then facilitates the cleavage of the C4-H bond through a concerted metalation-deprotonation pathway. This step is often the rate-determining and regioselectivity-determining step. The C3-aldehyde acts as an internal base to accept the proton, leading to the formation of a five-membered palladacycle intermediate.

Oxidative Addition: The aryl iodide then undergoes oxidative addition to the palladium(II) center, forming a palladium(IV) intermediate.

Reductive Elimination: Finally, reductive elimination from the palladium(IV) species forms the new C-C bond at the C4 position and regenerates a palladium(II) species, which can re-enter the catalytic cycle. An oxidant, such as silver acetate, is required to facilitate the regeneration of the active catalyst.

In the context of cycloaddition reactions, the mechanisms can be varied. For the [3+2] annulation with α-haloketones, the reaction may proceed through the formation of an oxyallyl cation intermediate from the α-haloketone, which then undergoes a stepwise or concerted cycloaddition with the indole C2-C3 bond. researchgate.net

Influence of Electronic and Steric Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by a combination of electronic and steric factors.

Electronic Effects: The chlorine atom at the C7 position is an electron-withdrawing group. This has several consequences:

In the context of C-H functionalization, the electron-withdrawing nature of the chloro group can influence the acidity of the C-H bonds. For the C4-arylation, this effect might modulate the rate of the CMD step.

The chloro group can also influence the stability of intermediates formed during the reaction.

Steric Effects:

The methyl group at the C2 position provides significant steric hindrance around this position. This sterically blocks reactions at C2 and can also influence the conformation of the C3-aldehyde directing group, potentially enhancing the efficiency of C4-functionalization.

The chloro group at C7 also introduces some steric bulk in the vicinity of the N-H group, which could influence N-functionalization reactions or reactions that require coordination to a catalyst near this position.

Spectroscopic Characterization and Structural Elucidation of 7 Chloro 2 Methyl 1h Indole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual protons and carbon atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Chemical Shift Assignment

For instance, in related indole-3-carbaldehydes, the aldehydic proton (CHO) typically resonates as a singlet in the downfield region of the ¹H NMR spectrum, often around δ 9.9-10.1 ppm, due to the deshielding effect of the carbonyl group. rsc.orgrsc.org The N-H proton of the indole (B1671886) ring is also expected to appear as a broad singlet at a downfield chemical shift. The protons on the benzene (B151609) portion of the indole ring will show splitting patterns and chemical shifts influenced by the presence of the chloro substituent at the C7 position. The methyl group protons at the C2 position would likely appear as a singlet in the upfield region, typically around δ 2.5-2.7 ppm. rsc.org

The ¹³C NMR spectrum would similarly provide key structural information. The carbonyl carbon of the aldehyde is the most deshielded, appearing at approximately δ 184-185 ppm. rsc.org The carbons of the indole ring will have distinct chemical shifts, with the C7 carbon directly attached to the chlorine atom showing a characteristic shift. The methyl carbon at C2 would be found in the upfield region of the spectrum. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 7-chloro-2-methyl-1H-indole-3-carbaldehyde This table is predictive and based on data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | ~11.0-12.0 (br s) | - |

| C2-CH₃ | ~2.6 (s) | ~14.0 |

| C3-CHO | ~10.0 (s) | ~185.0 |

| H4 | ~7.8 (d) | ~122.0 |

| H5 | ~7.2 (t) | ~121.0 |

| H6 | ~7.3 (d) | ~128.0 |

| C2 | - | ~140.0 |

| C3 | - | ~118.0 |

| C3a | - | ~125.0 |

| C4 | - | ~122.0 |

| C5 | - | ~121.0 |

| C6 | - | ~128.0 |

| C7 | - | ~130.0 |

| C7a | - | ~135.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons on the benzene ring (H4, H5, and H6), allowing for their sequential assignment. rsc.orgnist.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already established proton assignments. For example, the signal for the C2-methyl protons would correlate with the C2-methyl carbon signal. rsc.orgnist.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the aldehydic proton could show correlations to C3 and C3a, while the C2-methyl protons could show correlations to C2 and C3. rsc.orgnist.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. While less critical for a relatively rigid planar molecule like this indole, it can be useful in confirming assignments and for studying intermolecular interactions in solution.

The application of these 2D NMR techniques is essential for the complete and accurate structural elucidation of novel or complex indole derivatives. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display several characteristic absorption bands.

N-H Stretch : A sharp to moderately broad band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.

C-H Stretch : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

C=O Stretch : A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the range of 1650-1680 cm⁻¹.

C=C Stretch : Aromatic C=C stretching vibrations from the indole ring will appear in the 1450-1600 cm⁻¹ region.

C-Cl Stretch : The C-Cl stretching vibration is expected to be in the fingerprint region, typically between 600 and 800 cm⁻¹. docbrown.info

Table 2: Predicted FT-IR Absorption Bands for this compound This table is predictive and based on general spectroscopic principles and data from related compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=O (Aldehyde) | Stretching | 1650 - 1680 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| C-Cl | Stretching | 600 - 800 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, the C=C stretching vibrations of the aromatic ring and the C-Cl stretch are expected to give rise to strong Raman signals. The symmetric vibrations of the molecule are particularly Raman active. The analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₀H₈ClNO, with a molecular weight of approximately 193.63 g/mol . chemscene.com

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 193. Due to the presence of the chlorine atom, an isotopic peak (M+2) at m/z 195 would also be present, with an intensity of about one-third of the M⁺ peak, which is characteristic of a monochlorinated compound. acs.org

The fragmentation of the molecular ion would likely proceed through several pathways. Common fragmentation patterns for indole derivatives include the loss of small neutral molecules. For this compound, potential fragmentation could involve the loss of a hydrogen atom, the formyl group (CHO), or a chlorine atom. Alpha-cleavage adjacent to the carbonyl group is also a common fragmentation pathway for aldehydes. acs.orgnist.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound This table is based on predicted data from PubChem and general fragmentation principles. uni.lu

| m/z (mass-to-charge ratio) | Predicted Ion/Fragment |

| 194.03671 | [M+H]⁺ |

| 193.02888 | [M]⁺ |

| 192.02215 | [M-H]⁻ |

| 176.02669 | [M+H-H₂O]⁺ |

| 164 | [M-CHO]⁺ |

| 158 | [M-Cl]⁺ |

The precise fragmentation pattern would provide valuable confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing highly accurate mass measurements. For this compound, with a molecular formula of C₁₀H₈ClNO, the theoretical monoisotopic mass is 193.02943 Da. chemscene.com HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield an m/z value extremely close to this calculated mass, usually within a few parts per million (ppm).

In a typical HRMS experiment, the compound would be introduced into the ion source, and the mass of the resulting molecular ion (or a common adduct) would be measured. The high resolving power of the instrument allows for the differentiation between ions of very similar nominal mass, thus confirming the elemental formula. For instance, the calculated m/z for the protonated molecule [M+H]⁺ is 194.03671. chemscene.com The experimental observation of this ion with high mass accuracy would provide strong evidence for the presence of this compound.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques used in mass spectrometry that provide complementary information about a molecule's structure and molecular weight.

Electron Ionization (EI) Mass Spectrometry typically involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is often characteristic of the molecule's structure. For this compound, the molecular ion peak would be expected at an m/z of 193 (corresponding to the ³⁵Cl isotope) and 195 (corresponding to the ³⁷Cl isotope) in an approximate 3:1 ratio, reflecting the natural abundance of chlorine isotopes. Common fragmentation pathways for indole derivatives include the loss of the formyl group (CHO), the methyl group (CH₃), and cleavage of the indole ring.

Electrospray Ionization (ESI) Mass Spectrometry is a soft ionization technique that typically produces protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts with minimal fragmentation. This method is particularly useful for confirming the molecular weight of the compound. For this compound, ESI-MS in positive ion mode would be expected to show prominent signals at m/z 194.03671 for [M+H]⁺ and m/z 216.01865 for [M+Na]⁺. chemscene.com The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be determined and are predicted to be 136.9 Ų for the [M+H]⁺ adduct. chemscene.com In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 192.02215. chemscene.com

| Adduct | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 194.03671 | 136.9 |

| [M+Na]⁺ | 216.01865 | 149.8 |

| [M-H]⁻ | 192.02215 | 139.9 |

| [M+K]⁺ | 231.99259 | 143.9 |

| [M+NH₄]⁺ | 211.06325 | 159.0 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 5-chloro-1H-indole-3-carbaldehyde benzoylhydrazone, provides valuable insights. researchgate.net

For a derivative of 5-chloro-1H-indole, the crystal structure was determined to be monoclinic with a P2₁/c space group. researchgate.net The structure revealed a layered arrangement facilitated by N—H⋯O hydrogen bonds. researchgate.net It is anticipated that this compound would also exhibit significant hydrogen bonding in the solid state, likely involving the indole N-H proton and the carbonyl oxygen of the carbaldehyde group, leading to the formation of dimers or extended chains. The presence of the chlorine atom on the benzene ring and the methyl group at the 2-position of the indole ring would influence the crystal packing and intermolecular contacts.

| Parameter | Expected Features for this compound |

|---|---|

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Dependent on packing, potentially centrosymmetric |

| Key Intermolecular Interactions | N-H···O hydrogen bonding between indole and carbonyl groups |

| Influence of Substituents | The chloro and methyl groups will affect the overall crystal packing and unit cell dimensions |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The indole ring system possesses a characteristic UV absorption profile. For the parent indole-3-acetic acid, absorption maxima are observed in the 260-310 nm range, which are attributed to overlapping vibronic lines of the ¹Lₐ←¹A and ¹Lₙ←¹A transitions, with further transitions in the 200-230 nm region. nih.gov

For indole-3-acetaldehyde, distinct local maxima are observed at 244, 260, and 300 nm. researchgate.net The introduction of substituents on the indole ring is known to cause shifts in these absorption bands. The presence of the electron-withdrawing chloro group at the 7-position and the electron-donating methyl group at the 2-position, along with the formyl group at the 3-position, would be expected to influence the electronic structure of the chromophore. It is anticipated that the UV-Vis spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) would exhibit characteristic absorption bands in the 220-320 nm region, reflecting the π→π* transitions of the conjugated indole system. The exact positions of the absorption maxima (λmax) would be a composite effect of the electronic contributions of all substituents.

| Compound | Solvent | Reported λmax (nm) |

|---|---|---|

| Indole-3-acetaldehyde | Not specified | 244, 260, 300 researchgate.net |

| Indole-3-carboxylic acid | Not specified | 278 researchgate.net |

| Substituted Indole-3-acetic acids | Not specified | 260-310 nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then compared to the theoretical values calculated from the compound's molecular formula to assess its purity and confirm its elemental composition.

For this compound (C₁₀H₈ClNO), the theoretical elemental composition is as follows:

| Element | Theoretical Percentage |

|---|---|

| Carbon (C) | 62.03% |

| Hydrogen (H) | 4.16% |

| Chlorine (Cl) | 18.31% |

| Nitrogen (N) | 7.23% |

| Oxygen (O) | 8.26% |

Experimentally determined values for carbon, hydrogen, and nitrogen that are within ±0.4% of these theoretical values would provide strong evidence for the purity and correct elemental composition of the synthesized compound. This technique is often used in conjunction with other spectroscopic methods to provide a complete characterization of a new chemical entity.

Computational and Theoretical Chemistry Studies on 7 Chloro 2 Methyl 1h Indole 3 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level.

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to predict its vibrational frequencies (infrared and Raman spectra).

For indole (B1671886) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict geometric parameters such as bond lengths and angles. csic.es In a study on the related compound 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde, DFT calculations revealed that two distinct conformers, differing by rotation around the S-N bond, could coexist in the asymmetric unit of its crystal structure. nih.gov The calculated rotational barrier between these conformers was found to be in the range of 2.5–5.5 kcal/mol, indicating that multiple conformations can be accessible at room temperature. nih.gov For 7-chloro-2-methyl-1H-indole-3-carbaldehyde, DFT would similarly predict the planarity of the indole ring system and the orientation of the carbaldehyde group relative to the ring. The presence of the methyl and chloro substituents would induce subtle changes in the electron distribution and geometry compared to the parent indole-3-carbaldehyde.

Vibrational frequency analysis complements geometric optimization. The calculated frequencies, when scaled appropriately, typically show good agreement with experimental FT-IR and Raman spectra. This allows for the assignment of specific vibrational modes to observed spectral bands. For indole-3-carbaldehyde semicarbazone derivatives, IR spectra showed characteristic absorption bands for N-H groups (3200–3450 cm⁻¹), the carbonyl group (C=O, 1639–1681 cm⁻¹), and the imine group (C=N, 1536–1580 cm⁻¹), which were consistent with their proposed structures. csic.es

Table 1: Representative DFT-Calculated Vibrational Frequencies for Substituted Indole Derivatives Note: This table is illustrative, based on typical findings for related compounds.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| N-H stretch | 3200 - 3450 | Indole ring N-H bond vibration csic.es |

| C-H stretch (aromatic) | 3000 - 3100 | Benzene (B151609) and pyrrole (B145914) ring C-H bonds |

| C=O stretch | 1630 - 1690 | Carbaldehyde carbonyl group vibration csic.es |

| C=C stretch (aromatic) | 1450 - 1600 | Indole ring skeletal vibrations |

| C-Cl stretch | 700 - 850 | Carbon-chlorine bond vibration |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com In computational studies of various heterocyclic compounds, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. For this compound, the electron-rich indole ring would be the primary location of the HOMO, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group. The HOMO-LUMO gap would reflect the charge transfer character within the molecule. This analysis helps in predicting how the molecule will interact with other reagents.

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies Note: These descriptors are typically calculated in computational studies of reactivity. irjweb.comresearchgate.net

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron configuration. researchgate.net |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. researchgate.net |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -χ | Measures the propensity of a species to accept electrons. researchgate.net |

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and bonding within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)). This analysis is particularly useful for understanding hyperconjugation, resonance, and intramolecular charge transfer.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the charge distribution around a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. Typically, regions of negative potential (colored red) are rich in electrons and are targets for electrophiles, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles.

For halogenated compounds, the MEP surface is particularly insightful. It can reveal the presence of a "σ-hole," an area of positive electrostatic potential on the halogen atom opposite to the C-X bond, which allows it to act as an electrophile in halogen bonding. nih.govrsc.org In computational analyses of halogenated oxindoles, the MEP map clearly shows negative potential localized over electronegative oxygen atoms and positive potential over hydrogen atoms involved in hydrogen bonding. mdpi.com For this compound, the MEP surface would show a region of high negative potential around the carbaldehyde oxygen atom, making it a prime site for protonation or hydrogen bond donation. The area around the indole N-H group would exhibit positive potential. The chlorine atom would also display a region of positive potential (the σ-hole), making it capable of participating in halogen bonding interactions. mdpi.comrsc.org

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Structures

Studies on various bromo-substituted indole derivatives have utilized Hirshfeld analysis to great effect. iucr.orgresearchgate.netiucr.org These studies consistently show that H···H, C···H/H···C, and O···H/H···O contacts are major contributors to crystal stability. For halogen-substituted indoles, halogen···hydrogen (e.g., Br···H) and halogen···π interactions are also significant. In one analysis of a bromo-substituted indole derivative, the most significant contacts were H⋯O/O⋯H (24.3%), H⋯H (18.4%), and Br⋯H/H⋯Br (16.8%). iucr.org For this compound, a similar analysis would be expected to highlight the importance of N-H···O hydrogen bonds (forming dimers or chains), C-H···π interactions, π-π stacking between indole rings, and Cl···H or Cl···π contacts.

Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Halogenated Indole Derivatives Note: Data is representative of findings from studies on bromo-substituted indoles and is illustrative for the chloro-analogue. iucr.orgiucr.org

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | 18 - 45% | Van der Waals contacts between hydrogen atoms. iucr.orgiucr.org |

| O···H / H···O | 15 - 25% | Represents hydrogen bonding involving oxygen atoms. iucr.orgiucr.org |

| C···H / H···C | 8 - 26% | Includes C-H···π interactions. iucr.orgiucr.org |

| Halogen···H / H···Halogen | 8 - 17% | Weak hydrogen bonds involving the halogen atom. iucr.orgiucr.org |

| π···π Stacking | Variable | Stacking interactions between aromatic rings. researchgate.net |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy of transition states. This analysis provides deep mechanistic insights that are often difficult to obtain experimentally. For indole derivatives, a key area of study is C-H functionalization, where a C-H bond is directly converted into a new C-C or C-X bond.

Following a comprehensive search for scientific literature, it has been determined that there are no publicly available computational or theoretical studies that specifically report on the predicted spectroscopic properties of This compound .

The explicit research findings, including detailed data tables for predicted NMR chemical shifts and vibrational modes for this particular compound, are not found in published journals or scientific databases. While computational studies have been performed on related indole derivatives, such as 1H-indole-3-carbaldehyde and indole-3-carbinol (B1674136) tandfonline.comtsijournals.com, the strict requirement to focus solely on this compound prevents the inclusion of data from these analogous compounds.

The information available for this compound is presently limited to basic chemical identifiers and some predicted data from mass spectrometry, such as collision cross sections uni.lu.

Due to the absence of the specific, detailed research findings required by the prompt, it is not possible to generate the requested article. The creation of such an article would necessitate original, unpublished theoretical research to be performed on the molecule.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Selectivity

While established methods for the synthesis of indole-3-carbaldehydes exist, future research should prioritize the development of more sustainable and efficient synthetic pathways for 7-chloro-2-methyl-1H-indole-3-carbaldehyde. Key areas of exploration include:

Green Chemistry Approaches: The use of environmentally benign solvents, such as water or ionic liquids, and the development of catalyst-free or metal-free reactions are crucial for sustainable synthesis. nih.govuni.lu Methodologies like microwave-assisted synthesis have already shown promise in accelerating the formation of indole (B1671886) derivatives while adhering to green chemistry principles. bohrium.comresearchgate.net

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved reaction control, enhanced safety, and easier scalability. researchgate.netresearchgate.netemerald.com Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity with reduced reaction times. researchgate.netresearchgate.net

Photocatalysis and Electrochemistry: These modern synthetic techniques offer mild reaction conditions and unique reactivity. sigmaaldrich.com Photocatalytic methods, utilizing visible light to drive reactions, and electrochemical synthesis, which uses electricity to promote chemical transformations, represent promising avenues for the formylation of the indole nucleus. sigmaaldrich.combldpharm.com

Catalytic Vilsmeier-Haack Type Reactions: Recent advancements have demonstrated catalytic versions of the Vilsmeier-Haack reaction, which could be adapted for the synthesis of deuterated analogs of this compound, useful as building blocks in medicinal chemistry. uni.lu

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Green Chemistry | Reduced waste, use of non-toxic solvents, energy efficiency. |

| Flow Chemistry | Improved yield and purity, enhanced safety, scalability. researchgate.netresearchgate.net |

| Photocatalysis | Mild reaction conditions, high selectivity. bldpharm.com |

| Electrochemistry | Avoidance of harsh reagents, sustainable. sigmaaldrich.com |

| Catalytic Vilsmeier-Haack | Access to isotopically labeled compounds. uni.lu |

Investigation of Undiscovered Chemical Transformations and Reactivity Patterns

The aldehyde functional group at the C-3 position of the indole ring is a versatile handle for a wide array of chemical transformations. nih.govemerald.com Future research should aim to explore novel reactions and fully characterize the reactivity of this compound, considering the electronic influence of the chloro and methyl substituents.

Condensation Reactions: While Knoevenagel and similar condensation reactions are known for indole-3-carbaldehydes, a systematic investigation with a broader range of active methylene (B1212753) compounds could yield novel derivatives. bohrium.comresearchgate.netwikipedia.org The electron-withdrawing nature of the 7-chloro substituent may influence the electrophilicity of the aldehyde, potentially altering reaction kinetics and product distribution.

Olefinations: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) provide a powerful tool for converting the aldehyde into various alkene derivatives. uni.luaku.edu.trmdpi.comredalyc.orgnih.gov Exploring the stereoselectivity of these reactions with this compound would be a valuable area of study.

Reductive Amination: The synthesis of a diverse library of amines can be achieved through reductive amination of the aldehyde. lab-chemicals.comacs.orgmdpi.com This would provide access to a range of compounds with potential biological activities.

Oxidation and Reduction: The aldehyde can be readily oxidized to the corresponding carboxylic acid or reduced to the alcohol, providing entry into different classes of indole derivatives. researchgate.net

Cycloaddition Reactions: Indoles can participate in cycloaddition reactions, and the specific substitution pattern of this compound could lead to the formation of unique and complex heterocyclic systems. chemscene.comnih.gov

| Reaction Type | Expected Product Class from this compound | Potential Research Focus |

| Knoevenagel Condensation | α,β-Unsaturated ketones/esters/nitriles | Exploring the scope with diverse active methylene compounds. bohrium.comresearchgate.netwikipedia.org |

| Wittig Reaction | Substituted alkenes | Investigating stereochemical outcomes. uni.luaku.edu.tr |

| Reductive Amination | Secondary and tertiary amines | Synthesis of amine libraries for biological screening. lab-chemicals.comacs.orgmdpi.com |

| Oxidation | Carboxylic acids | Access to indole-3-carboxylic acid derivatives. researchgate.net |

| Cycloaddition | Fused heterocyclic systems | Discovery of novel polycyclic indole structures. chemscene.comnih.gov |

Advanced Computational Modeling for Precise Structure-Property and Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. For this compound, computational studies can provide valuable insights and guide experimental work.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to determine the electronic properties, such as orbital energies (HOMO and LUMO), charge distribution, and electrostatic potential. chemscene.com This information is crucial for understanding the reactivity of the molecule and predicting the sites of electrophilic and nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish correlations between the structural features of a series of indole derivatives and their biological activities or physical properties. nih.govlab-chemicals.commdpi.commdpi.com By developing QSAR models for analogs of this compound, it would be possible to predict the activity of new, unsynthesized compounds and guide the design of molecules with enhanced properties.

Molecular Docking: If a biological target for this class of compounds is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives. bohrium.comemerald.com This can provide a rational basis for the design of more potent inhibitors or agonists.

Exploration of Emerging Non-Clinical Applications in Material Science and Analytical Chemistry

The unique photophysical and electronic properties of the indole scaffold suggest that this compound and its derivatives could find applications beyond the traditional pharmaceutical realm.

Functional Dyes and Pigments: Indole derivatives have been used in the synthesis of dyes. mdpi.com The specific substitution on this compound could lead to novel chromophores with interesting optical properties for applications in textiles, organic electronics, or as components in dye-sensitized solar cells.

Corrosion Inhibitors: Indole-3-carbaldehyde has been shown to be an effective corrosion inhibitor for mild steel in acidic environments. researchgate.netemerald.com The presence of the chloro and methyl groups in this compound could enhance its adsorption onto metal surfaces, making it a candidate for the development of new, more efficient corrosion inhibitors. emerald.com

Chemosensors: The indole moiety is a common component in fluorescent and colorimetric chemosensors for the detection of metal ions and other analytes. nih.govbohrium.comresearchgate.netresearchgate.netmdpi.com The aldehyde group of this compound can be readily converted into a Schiff base or other ligand systems capable of binding to specific ions, leading to a detectable change in color or fluorescence. researchgate.netresearchgate.net

| Application Area | Potential Role of this compound |

| Functional Dyes | Precursor to novel chromophores with unique optical properties. mdpi.com |

| Corrosion Inhibition | Enhanced adsorption on metal surfaces for improved protection. researchgate.netemerald.com |

| Chemosensors | Building block for selective and sensitive detection of ions. nih.govresearchgate.netresearchgate.netmdpi.com |

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to avoid over-halogenation or side products.

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Basic: Which analytical techniques are critical for assessing the purity and structural confirmation of this compound?

Methodological Answer:

- Purity Analysis :

- Structural Elucidation :

- H/C NMR : Identify substituent positions (e.g., chloro at C7, methyl at C2) via characteristic shifts (e.g., aldehyde proton at ~10 ppm) .

- FT-IR : Confirm the aldehyde group (C=O stretch at ~1700 cm) and aromatic C-Cl bond (~550 cm) .

Advanced: How do the electronic effects of the chloro and methyl substituents influence the reactivity of the indole core in further synthetic modifications?

Methodological Answer:

- Chloro Substituent :

- Acts as an electron-withdrawing group (EWG), deactivating the indole ring toward electrophilic attack but directing substituents to the 5th position via resonance .

- Enhances stability of intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Methyl Substituent :

- Electron-donating group (EDG) activates the ring toward electrophilic substitution at the 4th or 6th positions .

- Experimental Validation :

- Use computational methods (DFT calculations) to map electron density.

- Compare reaction rates of substituted vs. unsubstituted indoles in model reactions (e.g., nitration) .

Advanced: What in vitro models are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Antimicrobial Activity :

- Anticancer Potential :

- Mechanistic Studies :

Safety: What protocols are essential for safe handling of this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) :

- Wear nitrile gloves, lab coat, and safety goggles. Use a face shield for bulk handling .

- Engineering Controls :

- Use fume hoods for weighing and reactions to avoid inhalation .

- Waste Disposal :

- Collect halogenated waste separately and dispose via licensed hazardous waste facilities .

- Emergency Measures :

- In case of skin contact, wash immediately with soap/water. For eye exposure, irrigate for 15 minutes and seek medical attention .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.